N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-18(10-9-15-6-2-1-3-7-15)24-20-23-17(14-27-20)12-19(26)22-13-16-8-4-5-11-21-16/h1-11,14H,12-13H2,(H,22,26)(H,23,24,25)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJPUTMDYGRFEJ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cinnamamide, identified by its CAS number 941985-06-4, is a compound of interest due to its potential biological activities. This compound features a thiazole ring and a cinnamide moiety, which are known for their diverse pharmacological properties. Research into this compound aims to elucidate its effects on various biological systems, particularly in cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.4 g/mol. The structure includes a thiazole ring, which is often associated with biological activity, particularly in medicinal chemistry.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of cinnamide can exhibit significant antiproliferative effects against cancer cell lines such as HepG2 (liver cancer). For instance, related compounds have demonstrated IC50 values indicating their potency in inhibiting cell growth.
- A notable study reported that a structurally similar compound displayed an IC50 value of 4.23 μM against HepG2 cells, suggesting that modifications to the structure can enhance cytotoxicity .
-
Mechanism of Action :
- The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells through pathways involving p53 and Bcl2 family proteins. Increased expression of pro-apoptotic markers like Bax has been observed, indicating that these compounds may trigger intrinsic apoptotic pathways .
-
Antimicrobial Activity :
- Compounds containing pyridine and thiazole structures have shown selective antibacterial activity against Gram-positive bacteria, including resistant strains like MRSA. The minimum inhibitory concentration (MIC) values for these compounds are promising, suggesting potential as antimicrobial agents .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Cell Line/Organism | IC50/MIC (µM) | Reference |
|---|---|---|---|---|
| Cinnamide Derivative | Anticancer | HepG2 | 4.23 | |
| Pyridine-Thiazole Compound | Antimicrobial | MRSA | 0.41 |
Detailed Findings
- Antiproliferative Effects :
- Apoptosis Induction :
- Antibacterial Properties :
Scientific Research Applications
Medicinal Chemistry
N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cinnamamide has been studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Potential Therapeutic Uses:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics .
- Anticancer Properties: Research indicates that compounds with similar structural features may inhibit cancer cell growth, suggesting that this compound could have anticancer activity .
The biological activity of this compound is closely linked to its chemical structure. The presence of the thiazole and pyridine rings is essential for its interaction with biological targets.
Structure–Activity Relationship (SAR):
| Modification | Effect on Activity |
|---|---|
| Thiazole Ring | Essential for anticancer properties |
| Pyridine Moiety | Influences binding affinity to targets |
| Cinnamide Structure | Affects solubility and bioavailability |
Case Study 1: Antimicrobial Effects
A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of thiazole-containing compounds. The findings indicated that derivatives similar to this compound showed significant inhibition against various bacterial strains, suggesting potential for further development as antimicrobial agents .
Case Study 2: Anticancer Research
In another study, researchers investigated the anticancer properties of thiazole derivatives. The results demonstrated that compounds with similar structures induced apoptosis in cancer cell lines, highlighting the potential of this compound as a lead compound in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazole-Cinnamamide Family
a. N-(5-Bromo-thiazol-2-yl)cinnamamide (Compound 5, )
- Structure : Thiazole ring substituted with bromine at position 5; cinnamamide group at position 2.
- Physical Properties : Melting point 238–243°C; distinct ¹H-NMR signals for allylic CH (δ 7.70 ppm) and aromatic protons.
b. N-(5-Methyl-thiazol-2-yl)cinnamamide (Compound 6, )
- Structure : Methyl group at thiazole position 3.
- Physical Properties : Melting point 220–221°C; ¹H-NMR shows a singlet for methyl CH₃ (δ 2.40 ppm).
- Comparison : The methyl group increases hydrophobicity, which may improve membrane permeability relative to the pyridinylmethyl-substituted target compound .
c. 3,4-Dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide (CAS 921544-15-2, )
- Structure : Benzamide with 3,4-dimethoxy substituents instead of cinnamamide.
Functional Analogues with Varied Backbones
a. N-(4-(2-((2,6-Difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923121-43-1, )
- Structure : Pivalamide replaces cinnamamide; 2,6-difluorobenzyl group substitutes pyridinylmethyl.
- Molecular Weight : 367.4 g/mol.
- The fluorinated benzyl group may improve target selectivity via hydrophobic interactions .
b. 2-(4-Oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide (CAS 723737-98-2, )
- Structure: Quinazolinone replaces the cinnamamide backbone.
- Molecular Weight : 286.31 g/mol.
- Comparison: The quinazolinone moiety introduces hydrogen-bonding sites, which could enhance binding to kinases or proteases compared to the planar cinnamamide system .
Key Observations :
- The target compound’s pyridinylmethyl group likely reduces crystallinity compared to bromine or methyl substituents, as seen in lower melting points for methyl analogues .
- Spectral data for the target compound would require verification of the pyridyl proton environment (e.g., δ 8.50 ppm for ortho-pyridine protons) .
Q & A
Basic: What synthetic strategies are optimal for preparing N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)cinnamamide?
Methodological Answer:
The compound’s synthesis involves multi-step protocols, often starting with thiazole core formation. A common approach is:
- Step 1: React 2-amino-4-substituted thiazole with chloroacetamide derivatives under anhydrous AlCl₃ catalysis to introduce the pyridinylmethylaminoethyl side chain .
- Step 2: Couple the intermediate with cinnamoyl chloride via nucleophilic acyl substitution. Optimize solvent polarity (e.g., THF or DCM) and use DMAP as a catalyst to enhance reaction efficiency .
- Critical Note: Ultrasonication can reduce reaction times and improve yields (e.g., from 6% to 17% in analogous thiazole derivatives) .
Basic: How should researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of:
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and thiazole ring vibrations (C=N at ~1600 cm⁻¹) .
- NMR (¹H/¹³C): Assign peaks for the pyridinylmethyl group (δ ~8.5 ppm for aromatic protons) and cinnamamide’s α,β-unsaturated system (δ ~6.5–7.8 ppm). Cross-check with DEPT-135 for carbons adjacent to nitrogen .
- HPLC-PDA/MS: Ensure >95% purity (e.g., using C18 columns with acetonitrile/water gradients) and confirm molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .
Advanced: How do structural modifications (e.g., pyridine substitution) impact biological activity?
Methodological Answer:
- SAR Studies: Replace the pyridinylmethyl group with morpholine or piperidine derivatives (as in ) to assess changes in target binding. For example, morpholine analogs show enhanced solubility but reduced kinase inhibition .
- Experimental Design: Use in vitro assays (e.g., IC₅₀ against cancer cell lines) paired with computational docking (AutoDock Vina) to correlate substituent effects with steric/electronic parameters .
- Data Interpretation: Note that electron-withdrawing groups on the pyridine ring (e.g., CF₃) improve metabolic stability but may reduce cell permeability .
Advanced: How to resolve contradictions in biological data across studies (e.g., anti-tumor vs. anti-inflammatory activity)?
Methodological Answer:
- Hypothesis Testing: Perform pathway-specific assays (e.g., NF-κB inhibition for anti-inflammatory activity vs. tubulin polymerization for anti-tumor effects) .
- Control Experiments: Compare results with structurally similar analogs (e.g., N-(4-phenylthiazol-2-yl)cinnamamide derivatives) to isolate the role of the pyridinylmethyl group .
- Meta-Analysis: Reconcile discrepancies by adjusting for assay conditions (e.g., cell line heterogeneity, serum concentration) .
Advanced: What computational methods predict this compound’s pharmacokinetic profile?
Methodological Answer:
- ADME Modeling: Use SwissADME to calculate logP (~2.8), topological polar surface area (~110 Ų), and blood-brain barrier permeability (low due to high TPSA) .
- Metabolite Prediction: Employ GLORYx to identify probable oxidation sites (e.g., thiazole sulfur or cinnamamide’s α,β-unsaturated bond) .
- Validation: Cross-check with in vitro microsomal stability assays (e.g., rat liver microsomes) to confirm computational predictions .
Basic: What are common impurities or byproducts during synthesis?
Methodological Answer:
- Major Impurities:
- Mitigation: Use scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents .
Advanced: How to design in vivo studies for this compound’s neuroprotective potential?
Methodological Answer:
- Model Selection: Use MPTP-induced Parkinson’s disease models in mice, focusing on dopamine neuron preservation .
- Dosing Strategy: Administer 10–50 mg/kg intraperitoneally, with pharmacokinetic sampling at 0, 2, 6, and 24 hours to assess brain penetration .
- Endpoint Analysis: Quantify tyrosine hydroxylase (TH) via Western blot and behavioral tests (rotarod performance) .
Advanced: What spectroscopic techniques differentiate polymorphic forms of this compound?
Methodological Answer:
- PXRD: Compare diffraction patterns (e.g., Form I: peaks at 2θ = 12.5°, 18.7°; Form II: 10.2°, 20.4°) .
- DSC: Identify melting point variations (e.g., 216–218°C for Form I vs. 208–210°C for Form II) .
- Raman Mapping: Use 785 nm laser to detect amorphous vs. crystalline regions in tablet formulations .
Basic: How to optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test DMAP vs. DIPEA in THF; DMAP improves acylation yields by 15–20% .
- Solvent Optimization: Replace DCM with MeCN to reduce side reactions (e.g., thiazole ring decomposition) .
- Workup Protocol: Use liquid-liquid extraction (ethyl acetate/water, pH 7.4) to minimize product loss .
Advanced: What strategies enhance selectivity for kinase targets (e.g., EGFR vs. VEGFR)?
Methodological Answer:
- Structural Mimicry: Introduce a 4,6-dimethylpyrimidine group (as in ) to mimic ATP’s adenine binding .
- Proteomic Profiling: Use KINOMEscan to identify off-target kinase interactions at 1 μM concentration .
- Crystallography: Co-crystallize the compound with EGFR (PDB ID: 1M17) to guide residue-specific modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
